molecular formula C19H20N2O4 B4011671 (4-Methylphenyl) 3-nitro-4-piperidin-1-ylbenzoate

(4-Methylphenyl) 3-nitro-4-piperidin-1-ylbenzoate

Cat. No.: B4011671
M. Wt: 340.4 g/mol
InChI Key: OWNCUXDAKYXIIG-UHFFFAOYSA-N
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Description

(4-Methylphenyl) 3-nitro-4-piperidin-1-ylbenzoate is an organic compound that features a piperidine ring, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl) 3-nitro-4-piperidin-1-ylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylphenyl benzoate to introduce the nitro group. This is followed by the formation of the piperidine ring through cyclization reactions. The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl) 3-nitro-4-piperidin-1-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(4-Methylphenyl) 3-nitro-4-piperidin-1-ylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of pharmaceuticals due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (4-Methylphenyl) 3-nitro-4-piperidin-1-ylbenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds such as piperine and piperidine itself share the piperidine ring structure.

    Nitrobenzoates: Compounds like methyl 3-nitrobenzoate have similar nitro and ester functional groups.

Uniqueness

(4-Methylphenyl) 3-nitro-4-piperidin-1-ylbenzoate is unique due to its combination of a piperidine ring, nitro group, and benzoate ester. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(4-methylphenyl) 3-nitro-4-piperidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-14-5-8-16(9-6-14)25-19(22)15-7-10-17(18(13-15)21(23)24)20-11-3-2-4-12-20/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNCUXDAKYXIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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